molecular formula C15H21N3 B258609 5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole

5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole

Numéro de catalogue B258609
Poids moléculaire: 243.35 g/mol
Clé InChI: NSLQFZQUZSJABP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as Tegaserod and is used for the treatment of irritable bowel syndrome with constipation in women.

Mécanisme D'action

The mechanism of action of 5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole involves its selective agonistic activity on the 5-HT4 receptor. The activation of this receptor leads to the release of acetylcholine and other neurotransmitters, which stimulate colonic motility. It also reduces visceral hypersensitivity and improves the symptoms of irritable bowel syndrome with constipation.
Biochemical and Physiological Effects:
5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole has been found to have several biochemical and physiological effects. It stimulates colonic motility and reduces visceral hypersensitivity. It also improves the symptoms of irritable bowel syndrome with constipation, such as abdominal pain, bloating, and constipation. It has also been found to have a positive effect on gastric emptying and gastric accommodation.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole in lab experiments include its selective agonistic activity on the 5-HT4 receptor, its ability to stimulate colonic motility, and its positive effect on gastric emptying and gastric accommodation. However, the limitations include its potential side effects, such as headache, nausea, and diarrhea, and its limited effectiveness in some patients.

Orientations Futures

There are several future directions for the research on 5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole. These include the development of more selective 5-HT4 receptor agonists with fewer side effects, the exploration of its potential use in the treatment of other gastrointestinal disorders, and the investigation of its mechanism of action at the molecular level. Other future directions include the development of new synthesis methods and the investigation of its pharmacokinetics and pharmacodynamics.
In conclusion, 5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole is a promising compound for the treatment of irritable bowel syndrome with constipation in women. Its selective agonistic activity on the 5-HT4 receptor and its ability to stimulate colonic motility make it a potential therapeutic agent for other gastrointestinal disorders as well. However, further research is needed to fully understand its mechanism of action and to develop more selective and effective compounds.

Méthodes De Synthèse

The synthesis of 5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole involves the condensation of 4-methylpiperidine-1-carboxaldehyde with 2-aminomethyl-5-methylbenzimidazole in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Applications De Recherche Scientifique

5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of irritable bowel syndrome with constipation in women. It acts as a selective 5-HT4 receptor agonist and stimulates colonic motility. It has also been studied for its potential use in the treatment of gastroesophageal reflux disease, functional dyspepsia, and other gastrointestinal disorders.

Propriétés

Nom du produit

5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole

Formule moléculaire

C15H21N3

Poids moléculaire

243.35 g/mol

Nom IUPAC

6-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazole

InChI

InChI=1S/C15H21N3/c1-11-5-7-18(8-6-11)10-15-16-13-4-3-12(2)9-14(13)17-15/h3-4,9,11H,5-8,10H2,1-2H3,(H,16,17)

Clé InChI

NSLQFZQUZSJABP-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CC2=NC3=C(N2)C=C(C=C3)C

SMILES canonique

CC1CCN(CC1)CC2=NC3=C(N2)C=C(C=C3)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.